An In-depth Technical Guide to Methyl 12-methyltridecanoate (CAS 5129-58-8)
An In-depth Technical Guide to Methyl 12-methyltridecanoate (CAS 5129-58-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-methyltridecanoate, also known by its synonym Methyl isomyristate, is a branched-chain fatty acid methyl ester (FAME). Its unique structure, with a methyl group at the iso-position, imparts distinct physical and biological properties compared to its straight-chain counterparts. This technical guide provides a comprehensive overview of Methyl 12-methyltridecanoate, including its physicochemical properties, natural occurrence, and known biological roles, with a focus on information relevant to research and development.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 12-methyltridecanoate is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 5129-58-8 | [1][2][3] |
| Molecular Formula | C₁₅H₃₀O₂ | [1][3] |
| Molecular Weight | 242.4 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| Boiling Point | 281.3 °C at 760 mmHg | [4] |
| Density | 0.865 g/cm³ | [4] |
| Refractive Index | 1.436 | [4] |
| Solubility | Soluble in ethanol and chloroform. | [5] |
| InChI Key | FLESKWMKPOBWDE-UHFFFAOYSA-N | [1][3][6] |
| Synonyms | Methyl isomyristate, 12-Methyltridecanoic acid methyl ester | [1][3] |
Natural Occurrence
Methyl 12-methyltridecanoate is found in various natural sources, highlighting its role in the biosphere. Its presence is notable in:
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Ruminant Fats: It has been identified in beef and mutton tallow.[7]
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Marine Oils: Cod liver oil is a known source of this branched-chain fatty acid ester.[7]
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Dairy Products: It is one of the common odd and branched-chain fatty acids found in the milk of cows.[8]
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Bacteria: Iso-fatty acids like Methyl 12-methyltridecanoate are significant components of bacterial cell membranes. Their presence and composition can be used as a taxonomic marker for certain bacterial species.[8]
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Waxy Materials: It is found in substances like lanolin.[8]
Biological Significance and Potential Applications
While specific research on the biological activities of pure Methyl 12-methyltridecanoate is limited, the broader class of iso-branched-chain fatty acids has well-documented roles, suggesting potential areas of investigation for this specific molecule.
Role in Bacterial Membranes
Branched-chain fatty acids are crucial for maintaining the fluidity and integrity of bacterial cell membranes.[8] They play a vital role in how bacteria adapt to environmental stressors such as changes in temperature and toxicity.[8] This suggests that targeting the synthesis or incorporation of Methyl 12-methyltridecanoate and other branched-chain fatty acids could be a novel strategy for antimicrobial drug development.
Enzyme Activation and Protein Modification
Iso-fatty acids have been identified as activators for various enzymes and can be utilized as protein modifiers.[8] This opens up avenues for investigating the specific interactions of Methyl 12-methyltridecanoate with cellular proteins and its potential to modulate enzymatic activity in various pathways.
Experimental Protocols
Synthesis of Methyl 12-methyltridecanoate
General Protocol for Esterification:
-
Starting Material: 12-methyltridecanoic acid.
-
Reagents: Anhydrous methanol (in excess) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Procedure: a. Dissolve 12-methyltridecanoic acid in anhydrous methanol. b. Slowly add the acid catalyst to the solution while stirring. c. Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). e. Extract the Methyl 12-methyltridecanoate with a nonpolar solvent (e.g., hexane or diethyl ether). f. Wash the organic layer with water and then with brine. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). h. Remove the solvent under reduced pressure to obtain the crude product. i. Purify the crude product by vacuum distillation or column chromatography to yield pure Methyl 12-methyltridecanoate.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of Methyl 12-methyltridecanoate. The following provides a general protocol for the analysis of FAMEs.
Sample Preparation:
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Lipid Extraction: For biological samples, lipids are first extracted using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
-
Transesterification: The extracted lipids are then transesterified to convert fatty acids into their corresponding methyl esters. A common method involves heating the lipid extract with a reagent such as 1% sulfuric acid in methanol or boron trifluoride in methanol.
-
Extraction of FAMEs: The resulting FAMEs are extracted with a nonpolar solvent like hexane.
-
Sample Concentration: The hexane extract is concentrated under a stream of nitrogen before GC-MS analysis.
GC-MS Parameters (General):
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Column: A polar capillary column (e.g., a wax-type or a cyano-substituted column) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection Mode: Split or splitless injection depending on the sample concentration.
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Oven Temperature Program: A temperature gradient is programmed to elute FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
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Data Acquisition: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.
Identification: The identification of Methyl 12-methyltridecanoate is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with library data (e.g., NIST). The mass spectrum of Methyl 12-methyltridecanoate shows characteristic fragment ions that aid in its identification.[1][6]
Future Directions and Research Opportunities
The study of Methyl 12-methyltridecanoate presents several exciting research opportunities:
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Elucidation of Specific Biological Functions: There is a clear need for studies to move beyond the general properties of branched-chain fatty acids and to investigate the specific biological roles of Methyl 12-methyltridecanoate. This could involve cell-based assays to screen for its effects on various cellular processes, including signaling pathways, gene expression, and inflammatory responses.
-
Antimicrobial Drug Development: Given the importance of branched-chain fatty acids in bacterial membranes, Methyl 12-methyltridecanoate and its analogs could be explored as potential antimicrobial agents or as adjuvants to existing antibiotics.
-
Metabolic Studies: Investigating the metabolism of Methyl 12-methyltridecanoate in mammalian systems could reveal its potential roles in health and disease.
-
Development of Novel Therapeutics: As our understanding of its biological functions grows, there may be opportunities to develop therapeutics based on the structure of Methyl 12-methyltridecanoate for a range of conditions.
Conclusion
Methyl 12-methyltridecanoate is a naturally occurring branched-chain fatty acid methyl ester with distinct physicochemical properties. While its specific biological functions are still largely unexplored, the known roles of the broader class of iso-fatty acids suggest that it may have important functions in biological systems, particularly in bacteria. This technical guide provides a foundation of current knowledge on this compound and highlights the need for further research to unlock its full potential in various scientific and therapeutic applications. The detailed experimental frameworks provided herein should serve as a valuable resource for researchers embarking on the study of this intriguing molecule.
References
- 1. Methyl 12-methyltridecanoate | C15H30O2 | CID 21204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of fatty acid methyl ester from palm oil (Elaeis guineensis) with Ky(MgCa)2xO3 as heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 6. Tridecanoic acid, 12-methyl-, methyl ester [webbook.nist.gov]
- 7. Organic Syntheses Procedure [ftp.orgsyn.org]
- 8. Methyl 12-methyltridecanoate - Matreya [bioscience.co.uk]
